molecular formula C16H20N2O3 B11249224 Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate

Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate

Cat. No.: B11249224
M. Wt: 288.34 g/mol
InChI Key: UHQIZSRDBBZTNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate is a complex organic compound with a molecular formula of C16H20N2O3 It is characterized by its unique pyrazinoisoquinoline structure, which is a fused bicyclic system containing both pyrazine and isoquinoline rings

Preparation Methods

The synthesis of Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization and esterification reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity . Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular processes and pathways. Detailed studies on its binding affinity and specificity are essential for understanding its biological activity .

Comparison with Similar Compounds

Ethyl (4-oxo-1,3,4,6,7,11b-hexahydro-2H-pyrazino[2,1-a]isoquinolin-3-yl)acetate can be compared with other similar compounds, such as:

This compound stands out due to its unique ester functional group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 2-(4-oxo-1,2,3,6,7,11b-hexahydropyrazino[2,1-a]isoquinolin-3-yl)acetate

InChI

InChI=1S/C16H20N2O3/c1-2-21-15(19)9-13-16(20)18-8-7-11-5-3-4-6-12(11)14(18)10-17-13/h3-6,13-14,17H,2,7-10H2,1H3

InChI Key

UHQIZSRDBBZTNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C(=O)N2CCC3=CC=CC=C3C2CN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.